Tonabersat

Description

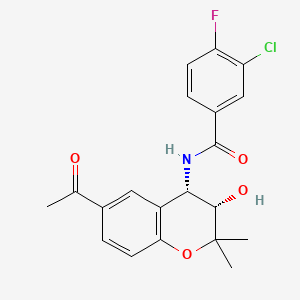

potential antimigraine agent; structure in first source

Properties

IUPAC Name |

N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIIRNOPGJTBJD-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169923 | |

| Record name | Tonabersat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175013-84-0 | |

| Record name | Tonabersat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tonabersat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06578 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tonabersat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TONABERSAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XD9773ZMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tonabersat's Mechanism of Action in Neuronal-Glial Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tonabersat is a novel benzopyran compound that has been investigated for its potential in treating neurological disorders, particularly migraine.[1][2] Its primary mechanism of action revolves around the modulation of neuronal-glial communication, a critical process in both normal brain function and the pathophysiology of various central nervous system (CNS) diseases. This technical guide provides an in-depth exploration of Tonabersat's effects on this intricate cellular cross-talk, with a focus on its interaction with connexin hemichannels and gap junctions. We will delve into the quantitative data from key preclinical and clinical studies, provide detailed experimental protocols for assessing its activity, and visualize the underlying signaling pathways.

Introduction: The Significance of Neuronal-Glial Communication

The traditional neuron-centric view of brain function has evolved to recognize the indispensable role of glial cells, including astrocytes and satellite glial cells, in regulating synaptic transmission, maintaining homeostasis, and responding to injury.[3][4][5] Communication between neurons and glia is bidirectional and occurs through various mechanisms, including the release of neurotransmitters, gliotransmitters, and the direct passage of ions and small molecules through gap junctions. Dysregulation of this communication is implicated in a range of neurological conditions, including migraine, epilepsy, and neuroinflammatory diseases.

Cortical spreading depression (CSD), a wave of profound neuronal and glial depolarization followed by a period of suppressed activity, is considered the neurophysiological correlate of migraine aura. The propagation of CSD is heavily dependent on functional neuronal-glial networks. Tonabersat has been shown to inhibit CSD, suggesting its therapeutic potential lies in its ability to modulate these networks.

Core Mechanism of Action: Modulation of Connexin Channels

Tonabersat's primary molecular targets are connexin-based channels, which exist in two main forms:

-

Gap Junctions: These channels connect the cytoplasm of adjacent cells, allowing for direct intercellular communication. In the context of the nervous system, they facilitate the coupling of neurons and glial cells into functional syncytia.

-

Hemichannels: These are half of a gap junction channel present on the cell surface, which can open to release molecules into the extracellular space. Pathological conditions can lead to excessive opening of hemichannels, contributing to inflammation and neuronal damage.

Tonabersat has been demonstrated to inhibit both gap junctions and hemichannels, with a particular emphasis on those formed by Connexin 43 (Cx43) and Connexin 26 (Cx26) .

Inhibition of Connexin 43 (Cx43) Hemichannels

Under pathological conditions such as ischemia or inflammation, Cx43 hemichannels can open, leading to the release of ATP into the extracellular environment. This extracellular ATP acts as a danger signal, activating purinergic receptors on neighboring cells and triggering a cascade of inflammatory responses, including the activation of the NLRP3 inflammasome. Tonabersat has been shown to directly block the opening of Cx43 hemichannels, thereby preventing this ATP release and subsequent neuroinflammation.

Modulation of Neuronal-Glial Gap Junctions

In the trigeminal ganglion, a key structure in migraine pathophysiology, Tonabersat inhibits gap junction communication between neurons and satellite glial cells. This action is associated with a downregulation of Cx26 expression. By uncoupling these cells, Tonabersat can reduce neuronal hyperexcitability and peripheral sensitization, which are critical processes in the generation of migraine pain.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of Tonabersat.

Table 1: Preclinical Data on Tonabersat's Effect on Cortical Spreading Depression (CSD)

| Parameter | Vehicle/Control | Tonabersat | Animal Model | Reference |

| Primary CSD Velocity | 2.6 ± 0.41 mm/min | 3.5 ± 0.65 mm/min | Feline | |

| Secondary CSD Velocity | 2.11 ± 0.21 mm/min | Not specified | Feline | |

| Number of CSD Events | 7.4 ± 0.5 events | 3.8 ± 0.5 events | Feline | |

| Primary CSD Area | Not specified | 26.2 ± 9.9 mm² | Feline | |

| Secondary CSD Area | Not specified | 7.6 ± 4.6 mm² | Feline |

Table 2: Clinical Trial Data on Tonabersat in Migraine with Aura

| Outcome Measure | Placebo | Tonabersat (40 mg/day) | Study Design | p-value | Reference |

| Median Attacks of Aura (per 12 weeks) | 3.2 (IQR 1.0-5.0) | 1.0 (IQR 0-3.0) | Randomized, double-blind, placebo-controlled crossover | p=0.01 | |

| Median Migraine Headache Days (with or without aura) | 3.0 | 3.0 | Randomized, double-blind, placebo-controlled crossover | p=0.09 | |

| 50% Responder Rate (Migraine Attacks) | 45% | 62% | Randomized, double-blind, placebo-controlled, parallel group | p < 0.05 | |

| Reduction in Rescue Medication Use (days) | - | 1.8 days reduction compared to placebo | Randomized, double-blind, placebo-controlled, parallel group | p = 0.02 |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by Tonabersat and the logical flow of its mechanism of action.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. Tonabersat, a novel gap-junction modulator for the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Approaches to Study Gap Junctional Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Approaches to Study Gap Junctional Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Approaches to Study Gap Junctional Coupling [frontiersin.org]

Tonabersat's Role in Modulating Cortical Spreading Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cortical Spreading Depression (CSD) is a wave of profound cellular depolarization in the cerebral cortex, implicated as a key pathophysiological event in migraine with aura. Tonabersat (SB-220453), a benzopyran derivative, has emerged as a significant modulator of CSD. Preclinical evidence robustly demonstrates its inhibitory effects on CSD, primarily through the modulation of gap junctions and connexin hemichannels. This technical guide provides an in-depth analysis of the mechanism of action of Tonabersat in the context of CSD, presenting key quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. While clinical trials have shown mixed results for migraine prophylaxis in a general population, a notable efficacy in reducing aura attacks underscores the relevance of its CSD-inhibiting properties.

Mechanism of Action: Modulation of Gap Junctions and Connexin Hemichannels

The primary mechanism by which Tonabersat is understood to modulate cortical spreading depression is through its interaction with gap junctions and connexin hemichannels, which are crucial for intercellular communication and the propagation of the depolarization wave that characterizes CSD.

Inhibition of Connexin43 (Cx43) Hemichannels

Tonabersat has been shown to directly inhibit the opening of Connexin43 (Cx43) hemichannels.[1][2] These "pathological pores" are believed to play a role in the release of signaling molecules like ATP into the extracellular space, which can contribute to the initiation and propagation of CSD.[1] Electrophysiological studies have confirmed a direct and rapid channel block by Tonabersat.[1]

Reduction of Gap Junction Coupling

At higher concentrations, Tonabersat also reduces gap junctional intercellular communication (GJIC).[1] This is achieved by promoting the internalization and lysosomal degradation of gap junction plaques. By uncoupling this direct cell-to-cell communication pathway, Tonabersat can impede the spread of ions and small molecules that sustain the CSD wave. Preclinical studies have specifically implicated the inhibition of neuronal-glial gap junctions in the trigeminal ganglion as a key action of Tonabersat.

Quantitative Data on Tonabersat's Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Tonabersat on both CSD parameters and its underlying molecular targets.

Table 1: In Vivo Effects of Tonabersat on Cortical Spreading Depression

| Species | Model | Tonabersat Dose | CSD Parameter | Control Value (mean ± SEM) | Tonabersat Value (mean ± SEM) | Percentage Change | Citation |

| Cat | KCl-induced CSD (DWI-MRI) | 10 mg/kg i.p. | Number of CSD Events | 4-8 (range) | 0-3 (range) | - | |

| Cat | KCl-induced CSD (DWI-MRI) | 10 mg/kg i.p. | Duration of CSD Activity (min) | 39.8 ± 4.4 | 13.2 ± 5.0 | -66.8% | |

| Cat | KCl-induced CSD (DWI-MRI) | 10 mg/kg i.p. | Primary CSD Event Velocity (mm/min) | Not specified | 5.4 ± 0.7 | Increased | |

| Rat | KCl-induced CSD (Electrophysiology) | 10 mg/kg i.p. | Number of Depolarisations | 8 (median) | 2 (median) | -75% |

Table 2: In Vitro Effects of Tonabersat on Connexin-Mediated Communication

| Assay | Cell Type | Tonabersat Concentration | Measured Effect | Result (% of Control/Ischemia) | Citation |

| ATP Release (Ischemia) | hCMVEC | 0.1 µM | Inhibition of ATP release | 85.9 ± 2.4% | |

| ATP Release (Ischemia) | hCMVEC | 1 µM | Inhibition of ATP release | 75.9 ± 2.3% | |

| ATP Release (Ischemia) | hCMVEC | 10 µM | Inhibition of ATP release | 58.5 ± 1.9% | |

| ATP Release (Ischemia) | hCMVEC | 100 µM | Inhibition of ATP release | 70.5 ± 3.9% | |

| Gap Junction Coupling (Scrape-Load Dye Transfer) | Not specified | 50 µM (2h preincubation) | Reduction in LY-positive cells | 72.5 ± 7.5% | |

| Gap Junction Coupling (Scrape-Load Dye Transfer) | Not specified | 50 µM (6h preincubation) | Reduction in LY-positive cells | 62.8 ± 8.0% | |

| Gap Junction Coupling (Scrape-Load Dye Transfer) | Not specified | 50 µM (24h preincubation) | Reduction in LY-positive cells | 50.5 ± 7.5% | |

| Gap Junction Coupling (Scrape-Load Dye Transfer) | Not specified | 200 µM (24h preincubation) | Reduction in LY-positive cells | 46.7 ± 3.2% |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tonabersat in CSD Modulation

Caption: Tonabersat's modulation of CSD via gap junction and hemichannel inhibition.

Experimental Workflow for In Vivo CSD Induction and Recordingdot

References

Tonabersat: A Technical Guide to its Function as a Selective Inhibitor of Connexin 43 Hemichannels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tonabersat (SB-220453) is a benzopyran derivative initially investigated for the prophylaxis of migraine with aura due to its ability to inhibit cortical spreading depression (CSD).[1][2][3] Subsequent research has redefined its primary mechanism of action, establishing it as a direct and selective inhibitor of Connexin 43 (Cx43) hemichannels.[4][5] These channels, often termed "pathological pores," are implicated in the propagation of secondary injury and inflammation in numerous diseases affecting the central nervous system (CNS) and other tissues. Under pathological conditions, open Cx43 hemichannels release signaling molecules like ATP, which trigger downstream inflammatory cascades, notably the activation of the NLRP3 inflammasome. Tonabersat's ability to block this ATP release without significantly affecting physiological gap junction communication at therapeutic doses positions it as a promising therapeutic agent for a range of inflammatory and degenerative diseases, including diabetic retinopathy, age-related macular degeneration (AMD), and multiple sclerosis. This document provides a comprehensive technical overview of Tonabersat's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and processes.

Core Mechanism of Action

The Role of Connexin 43 Channels

Connexin 43 is a transmembrane protein that is the most widely expressed connexin subtype. Six Cx43 monomers oligomerize to form a hexameric structure called a "connexon" or "hemichannel" in the cell membrane. These hemichannels have two primary functions:

-

Gap Junctions: A hemichannel on one cell can dock with a corresponding hemichannel on an adjacent cell to form a gap junction channel. These channels mediate direct intercellular communication, allowing the passage of ions and small molecules (<1.2 kDa), which is crucial for maintaining tissue homeostasis and coordinated cellular activity.

-

Hemichannels: Un-docked hemichannels can also open under specific pathological stimuli (e.g., ischemia, inflammation, high glucose), providing a conduit between the cytoplasm and the extracellular space. This opening allows the release of signaling molecules like ATP and glutamate, which can act in an autocrine or paracrine fashion to propagate inflammatory signals to neighboring cells.

Tonabersat's Selective Inhibition

Tonabersat directly inhibits the opening of Cx43 hemichannels. This action is rapid, with electrophysiology studies confirming direct channel block in under three minutes. A key feature of Tonabersat is its selectivity for hemichannels over gap junctions at lower concentrations. While low micromolar concentrations (e.g., 10 μM) effectively block hemichannel-mediated ATP release, significantly higher concentrations and longer incubation times are required to reduce gap junction coupling. This selectivity is critical, as it allows Tonabersat to target pathological signaling while preserving essential physiological intercellular communication. At higher concentrations, Tonabersat has been shown to cause the internalization and lysosomal degradation of gap junction plaques.

Downstream Signaling: NLRP3 Inflammasome

A primary consequence of pathological Cx43 hemichannel opening is the release of ATP into the extracellular environment. This extracellular ATP acts as a danger signal, binding to purinergic receptors (e.g., P2X7) on nearby cells. This binding triggers the assembly and activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multi-protein complex responsible for activating caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are secreted and perpetuate the inflammatory response.

Tonabersat breaks this cycle by blocking the initial ATP release, thereby preventing NLRP3 inflammasome assembly and subsequent cytokine release. This upstream intervention is a key aspect of its therapeutic potential in a wide range of inflammatory diseases.

Quantitative Data Summary

The efficacy of Tonabersat has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Tonabersat

| Assay Type | Cell Type | Condition | Tonabersat Concentration | Result | Reference |

| ATP Release | Mixed Glial Cells | Ischemia Injury | 10 µM | Maximal inhibition of Cx43-mediated ATP release | |

| Ischemia Injury | 0.1 µM - 100 µM | Concentration-dependent reduction in ATP release | |||

| ARPE-19 | High Glucose + Cytokines | Not specified | Blocked ATP release to levels below untreated cells | ||

| Gap Junction Coupling | C6 Glioma Cells | Scrape-loading (Lucifer Yellow) | 50 µM (2 h) | Coupling reduced to 72.5 ± 7.5% of control | |

| Scrape-loading (Lucifer Yellow) | 50 µM (24 h) | Coupling reduced to 50.5 ± 7.5% of control | |||

| Dye Uptake | hPTECs | High Glucose + Cytokines | 50 µM | Blunted carboxyfluorescein dye uptake by 45 ± 4.2% | |

| Anti-Seizure | Hippocampal Brain Slice | K+ Model | 0.5 µM (IC₅₀) | Concentration-dependent inhibition of electrographic bursting | |

| Inflammasome | hPTECs | High Glucose + Cytokines | 50 µM | Reduced Caspase-1 activity by 27% | |

| High Glucose + Cytokines | 50 µM | Decreased IL-1β mRNA expression by 57 ± 5.3% | |||

| High Glucose + Cytokines | 50 µM | Decreased NLRP3 mRNA expression by 51 ± 8.4% | |||

| ARPE-19 | High Glucose + Cytokines | Not specified | Inhibited NLRP3 & cleaved caspase-1 complex formation |

Table 2: In Vivo Efficacy of Tonabersat in Animal Models

| Model | Animal | Disease | Dosing | Key Outcomes | Reference |

| Bright-Light Damage | Sprague Dawley Rat | Dry AMD | 0.26, 0.8, 2.4 mg/kg (oral) | Significantly improved functional outcomes (ERG); prevented thinning of retina and choroid. | |

| Diabetic Retinopathy | Spontaneous Rat Model | Diabetic Retinopathy | Daily oral treatment (2 weeks) | Reduced clinical signs, including microaneurysms. | |

| Diabetic Retinopathy | NOD Mouse | Inflammatory DR | Oral | Reduced macrovascular abnormalities, vascular leak, inflammation, and inflammasome activation. | |

| Experimental MS | C57BL/6 Mouse | EAE | 0.2, 0.4, 0.8 mg/kg (oral) | Significantly reduced disease progression and clinical behavioral scores. | |

| Audiogenic Seizures | Frings AGS-susceptible Mouse | Epilepsy | >250 mg/kg (TD₅₀) | Effective against audiogenic seizures with a high therapeutic index (TI >2000). |

Table 3: Human Clinical Trial Data (Migraine with Aura)

| Trial Design | Participants | Dosing | Primary Endpoints & Results | Reference |

| Randomized, double-blind, placebo-controlled crossover | 39 patients with migraine with aura | 40 mg once daily | Aura Attacks: Reduced from median 3.2 (placebo) to 1.0 (Tonabersat) per 12 weeks (p=0.01).Migraine Headache Days: No significant difference (3.0 days for both groups). | |

| Dose-ranging, placebo-controlled | N/A | 40 mg/day and 80 mg/day | To investigate efficacy and tolerability for migraine prophylaxis. |

Key Experimental Protocols

In Vitro: Dye Uptake/Exclusion Assay for Hemichannel Activity

This assay measures the passage of membrane-impermeant fluorescent dyes (e.g., carboxyfluorescein, Lucifer Yellow, ethidium bromide) through open hemichannels.

-

Objective: To quantify Cx43 hemichannel activity in cultured cells under various conditions and assess the inhibitory effect of Tonabersat.

-

Methodology:

-

Cell Culture: Plate cells (e.g., human primary renal proximal tubule epithelial cells - hPTECs) and culture until confluent.

-

Pre-treatment: Incubate cells with Tonabersat (e.g., 50 µM) or vehicle control for a specified period (e.g., 1 hour).

-

Stimulation: Expose cells to pathological stimuli (e.g., 25 mM high glucose and a cytokine cocktail of IL-1β and TNF-α) for 48 hours to induce hemichannel opening.

-

Dye Loading: Wash cells with a low-calcium solution to maximize hemichannel opening. Add a fluorescent dye such as carboxyfluorescein (5 µM) to the media and incubate for a short period (e.g., 5-15 minutes).

-

Wash & Image: Thoroughly wash cells with a calcium-containing solution to remove extracellular dye and close hemichannels.

-

Quantification: Capture fluorescence images using microscopy. Quantify the intracellular fluorescence intensity using image analysis software (e.g., Fiji/ImageJ). An increase in intracellular fluorescence corresponds to increased hemichannel activity.

-

References

- 1. Tonabersat, a novel gap-junction modulator for the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of tonabersat on migraine with aura: a randomised, double-blind, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tonabersat Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tonabersat Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Tonabersat's Effect on NLRP3 Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary research on the inhibitory effects of Tonabersat on the NOD-like receptor protein 3 (NLRP3) inflammasome. Tonabersat, a connexin 43 (Cx43) hemichannel blocker, has emerged as a potential therapeutic agent for inflammatory diseases by modulating the innate immune response. This document summarizes the current understanding of Tonabersat's mechanism of action, presents quantitative data from key preclinical studies, and offers detailed experimental protocols for investigating its effects. The included signaling pathway and experimental workflow diagrams, created using the DOT language, provide a clear visual representation of the underlying biological processes and research methodologies.

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune disorders.

Tonabersat is a small molecule that functions as a selective inhibitor of Cx43 hemichannels.[3] These channels are involved in the release of signaling molecules, such as adenosine triphosphate (ATP), from the cell.[3] Extracellular ATP acts as a potent DAMP, triggering the activation of the NLRP3 inflammasome.[4] Preliminary studies suggest that by blocking Cx43 hemichannels, Tonabersat can inhibit ATP release, thereby preventing the subsequent activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines. This guide will delve into the scientific evidence supporting this hypothesis.

Mechanism of Action: Tonabersat and NLRP3 Inflammasome Inhibition

The proposed mechanism by which Tonabersat inhibits NLRP3 inflammasome activation is centered on its ability to block Cx43 hemichannels. This action disrupts a key signaling cascade that leads to inflammasome assembly and activation.

The Role of Connexin 43 Hemichannels and ATP Release

Under pathological conditions, Cx43 hemichannels open and release ATP into the extracellular space. This extracellular ATP then binds to purinergic receptors, such as P2X7, on the surface of immune cells. This binding event is a critical "Signal 2" for NLRP3 inflammasome activation, following a "Signal 1" priming step that upregulates the expression of NLRP3 and pro-IL-1β, often initiated by stimuli like lipopolysaccharide (LPS).

Tonabersat's Intervention

Tonabersat directly inhibits the opening of Cx43 hemichannels, thereby preventing the release of ATP into the extracellular milieu. By blocking this crucial step, Tonabersat effectively removes the DAMP signal required for NLRP3 inflammasome activation. This leads to a downstream reduction in caspase-1 activation and, consequently, a decrease in the maturation and secretion of IL-1β and IL-18.

Quantitative Data Summary

The following tables summarize the quantitative findings from preliminary studies on Tonabersat's effects on NLRP3 inflammasome activation.

Table 1: In Vitro Studies

| Cell Type | Model/Stimulus | Tonabersat Concentration | Measured Parameter | Result | Reference |

| ARPE-19 | Hyperglycemia + Pro-inflammatory Cytokines | 50 µM | NLRP3 Complex Formation | Inhibited | |

| ARPE-19 | Hyperglycemia + Pro-inflammatory Cytokines | 50 µM | Cleaved Caspase-1 | Inhibited | |

| ARPE-19 | Hyperglycemia + Pro-inflammatory Cytokines | 50 µM | IL-1β Release | Significantly Reduced | |

| ARPE-19 | Hyperglycemia + Pro-inflammatory Cytokines | 50 µM | VEGF Release | Significantly Reduced | |

| ARPE-19 | Hyperglycemia + Pro-inflammatory Cytokines | 50 µM | IL-6 Release | Significantly Reduced | |

| Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs) | High Glucose + Cytokines | 50 µM | IL-1β mRNA Expression | 57% Decrease | |

| Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs) | High Glucose + Cytokines | 50 µM | NLRP3 mRNA Expression | 51% Decrease | |

| Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs) | High Glucose + Cytokines | 50 µM | Caspase-1 Activity | 27% Decrease | |

| Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs) | High Glucose + Cytokines | 50 µM | IL-1β Secretion | 18% Decrease |

Table 2: In Vivo Studies

| Animal Model | Disease Model | Tonabersat Dosage | Measured Parameter | Result | Reference |

| Mouse | Inflammatory Non-obese Diabetic (NOD) DR | 0.8 mg/kg (oral gavage) | NLRP3 Inflammasome Activation | Reduced | |

| Mouse | Inflammatory Non-obese Diabetic (NOD) DR | 0.8 mg/kg (oral gavage) | Retinal Inflammation | Reduced | |

| Rat | Spontaneous Diabetic Retinopathy | 2.4 mg/kg (oral) | Retinal Inflammation | Reduced |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of Tonabersat on NLRP3 inflammasome activation.

Immunohistochemistry for NLRP3 and Cleaved Caspase-1 in Retinal Cryosections

This protocol is adapted from studies investigating inflammasome activation in retinal tissue.

4.1.1. Tissue Preparation

-

Euthanize the animal via an approved method and enucleate the eyes.

-

Create a small puncture at the limbus with a 25-gauge needle.

-

Fix the eyecup in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 2 hours at 4°C.

-

Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose in PBS at 4°C until the tissue sinks.

-

Embed the eyecup in Optimal Cutting Temperature (OCT) compound in a cryomold and freeze on dry ice.

-

Store the embedded tissue at -80°C until sectioning.

-

Cut 10-12 µm thick sections using a cryostat and mount them on charged microscope slides.

4.1.2. Staining Procedure

-

Air dry the sections for 30 minutes at room temperature.

-

Wash the sections three times for 5 minutes each in PBS.

-

Permeabilize the sections with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash three times for 5 minutes each in PBS.

-

Block non-specific binding with 5% normal donkey serum in PBS containing 0.1% Triton X-100 for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., rabbit anti-NLRP3, 1:200; mouse anti-cleaved caspase-1, 1:250) diluted in blocking buffer overnight at 4°C.

-

Wash three times for 10 minutes each in PBS.

-

Incubate with corresponding fluorescently labeled secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 488, 1:500; donkey anti-mouse Alexa Fluor 594, 1:500) for 2 hours at room temperature in the dark.

-

Wash three times for 10 minutes each in PBS in the dark.

-

Counterstain with DAPI (1 µg/mL) for 5 minutes to visualize nuclei.

-

Wash twice for 5 minutes each in PBS.

-

Mount the coverslip with an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

Luminex Multiplex Cytokine Assay for IL-1β and IL-18

This protocol is a general guideline for measuring cytokine levels in cell culture supernatants or vitreous humor, based on commercially available kits.

4.2.1. Sample Preparation

-

For cell culture, collect the supernatant and centrifuge at 1000 x g for 10 minutes to remove cellular debris.

-

For vitreous humor, collect the sample and store it at -80°C. Thaw on ice before use.

-

Dilute samples as necessary with the assay buffer provided in the kit.

4.2.2. Assay Procedure

-

Prepare the antibody-conjugated magnetic beads by vortexing and sonicating.

-

Add the bead mixture to each well of a 96-well plate.

-

Wash the beads twice with the provided wash buffer using a magnetic plate washer.

-

Add standards, controls, and samples to the appropriate wells.

-

Incubate the plate on a shaker at room temperature for 2 hours.

-

Wash the beads three times with wash buffer.

-

Add the biotinylated detection antibody cocktail to each well.

-

Incubate on a shaker at room temperature for 1 hour.

-

Wash the beads three times with wash buffer.

-

Add streptavidin-phycoerythrin (PE) to each well.

-

Incubate on a shaker at room temperature for 30 minutes.

-

Wash the beads three times with wash buffer.

-

Resuspend the beads in sheath fluid.

-

Acquire the data on a Luminex instrument.

-

Analyze the data using the appropriate software to determine cytokine concentrations.

ATP Release Assay

This protocol utilizes the luciferin-luciferase reaction to measure extracellular ATP.

4.3.1. Reagent Preparation

-

Prepare a standard ATP solution and perform serial dilutions to create a standard curve.

-

Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.

4.3.2. Assay Procedure

-

Plate cells in a white-walled 96-well plate and culture until they reach the desired confluency.

-

Replace the culture medium with a buffer solution (e.g., HBSS).

-

Add Tonabersat or vehicle control to the wells and incubate for the desired time.

-

Stimulate the cells to induce ATP release (e.g., with a hypotonic solution or a specific agonist).

-

Collect a sample of the extracellular medium.

-

Add the luciferin-luciferase reagent to the collected medium.

-

Immediately measure the luminescence using a luminometer.

-

Calculate the ATP concentration based on the standard curve.

Western Blotting for NLRP3 and Cleaved Caspase-1

This protocol outlines the general steps for detecting NLRP3 and cleaved caspase-1 in cell lysates.

4.4.1. Protein Extraction

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA or Bradford assay.

4.4.2. Electrophoresis and Transfer

-

Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

4.4.3. Immunodetection

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., rabbit anti-NLRP3, 1:1000; mouse anti-cleaved caspase-1, 1:1000) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of Tonabersat on NLRP3 inflammasome activation in an in vitro cell culture model.

References

- 1. Connexin Hemichannel Block Using Orally Delivered Tonabersat Improves Outcomes in Animal Models of Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Connexin Hemichannel Block Using Orally Delivered Tonabersat Improves Outcomes in Animal Models of Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. sm.unife.it [sm.unife.it]

Unraveling the Interaction: A Technical Guide to the Functional Binding Effects of Tonabersat on Connexin 43

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tonabersat (SB-220453), a cis-benzopyran derivative, has emerged as a significant modulator of Connexin 43 (Cx43) function. While its therapeutic potential in various central nervous system and inflammatory conditions is increasingly recognized, the precise molecular details of its binding site on Cx43 remain an area of active investigation. This technical guide synthesizes the current understanding of Tonabersat's interaction with Cx43, focusing on its well-documented role as a hemichannel blocker and the downstream consequences of this action. We present available quantitative data, detail relevant experimental methodologies, and visualize the implicated signaling pathways to provide a comprehensive resource for researchers in the field.

It is important to note that current literature indicates Tonabersat binds with high affinity to a stereoselective, yet unspecified site in the central nervous system.[1] The direct binding site on the Connexin 43 protein has not been fully elucidated. Therefore, this guide will focus on the functional outcomes of this interaction, which strongly suggest a direct inhibition of Cx43 hemichannel activity.

Quantitative Analysis of Tonabersat's Functional Effects on Connexin 43

The following tables summarize the key quantitative findings from in vitro and in vivo studies, demonstrating the inhibitory effects of Tonabersat on Cx43 hemichannel function and downstream inflammatory responses.

Table 1: Inhibition of Cx43 Hemichannel Activity by Tonabersat

| Cell Type/Model | Experimental Condition | Tonabersat Concentration | Measured Parameter | % Inhibition/Reduction | Reference |

| Human Kidney (HK2) Cells | High Glucose (25 mM) + TGFβ1 | 100 µM | Hemichannel-mediated dye uptake | 49.8 ± 4.6% | [2][3] |

| Human Kidney (HK2) Cells | High Glucose (25 mM) + TGFβ1 | 100 µM | ATP release | 43 ± 5.9% | [2][3] |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | High Glucose + Cytokines | Not Specified | ATP release | Significant decrease to below basal levels |

Table 2: Downstream Effects of Tonabersat-Mediated Cx43 Hemichannel Blockade

| Cell Type/Model | Experimental Condition | Tonabersat Concentration | Measured Parameter | % Reduction | Reference |

| Human Kidney (HK2) Cells | High Glucose + TGFβ1 | 100 µM | Cx43 protein expression | 46 ± 10.3% | |

| Human Kidney (HK2) Cells | High Glucose + TGFβ1 | 100 µM | Fibronectin expression | 35.7 ± 4.8% | |

| Human Kidney (HK2) Cells | High Glucose + TGFβ1 | 100 µM | Collagen I expression | 40.6 ± 5.4% | |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | High Glucose + Cytokines | Not Specified | IL-1β release | Significant | |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | High Glucose + Cytokines | Not Specified | VEGF release | Significant | |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | High Glucose + Cytokines | Not Specified | IL-6 release | Significant | |

| Human Primary Renal Proximal Tubule Epithelial Cells (RPTECs) | High Glucose + Cytokines | 50 µM | IL-1β expression | 61 ± 5.5% | |

| Human Primary Renal Proximal Tubule Epithelial Cells (RPTECs) | High Glucose + Cytokines | 50 µM | G-CSF expression | 52 ± 7.9% | |

| Inflammatory NOD Mouse Model of Diabetic Retinopathy | Cytokine Injection | 0.8 mg/kg (oral) | NLRP3 spots in retina | 20.33% | |

| Inflammatory NOD Mouse Model of Diabetic Retinopathy | Cytokine Injection | 0.8 mg/kg (oral) | Cleaved caspase-1 spots in retina | 60.36% |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to investigate the effects of Tonabersat on Cx43.

Hemichannel-Mediated Dye Uptake Assay

This assay assesses the permeability of the cell membrane through hemichannels.

-

Cell Culture: Human kidney (HK2) proximal tubule epithelial cells are cultured in either low (5 mM) or high (25 mM) glucose conditions, with or without TGFβ1 (10 ng/mL) and Tonabersat (100 µM) for 48 hours.

-

Dye Loading: Cells are incubated with a balanced salt solution (BSS) containing a fluorescent dye such as carboxyfluorescein.

-

Measurement: The uptake of the dye, which enters the cells through open hemichannels, is quantified using fluorescence microscopy or a plate reader.

-

Principle: A reduction in dye uptake in the presence of Tonabersat indicates the blockade of hemichannels.

ATP Release Assay

This protocol measures the release of ATP from cells, a key signaling molecule that passes through Cx43 hemichannels.

-

Cell Treatment: Cells are treated under various conditions (e.g., high glucose, inflammatory cytokines) with and without Tonabersat.

-

Sample Collection: The extracellular medium is collected at specific time points.

-

ATP Quantification: ATP levels in the medium are measured using a luminescence-based assay, such as the ATPlite kit. The assay relies on the luciferin-luciferase reaction, where the amount of light produced is proportional to the ATP concentration.

-

Principle: A decrease in extracellular ATP in Tonabersat-treated cells suggests inhibition of hemichannel-mediated ATP release.

Western Blotting for Protein Expression

This technique is used to quantify changes in the expression levels of specific proteins.

-

Cell Lysis: Following treatment, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Cx43, fibronectin, collagen I), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the protein bands.

-

Principle: Changes in band intensity reflect changes in protein expression levels in response to treatment.

Luminex Cytokine Release Assay

This multiplex immunoassay allows for the simultaneous quantification of multiple cytokines in a single sample.

-

Sample Preparation: Cell culture supernatants are collected after treatment.

-

Assay Procedure: The samples are incubated with a mixture of fluorescently-coded magnetic beads, each coated with an antibody specific for a different cytokine (e.g., IL-1β, VEGF, IL-6).

-

Detection: After washing, a biotinylated detection antibody and then a streptavidin-phycoerythrin (PE) conjugate are added. The beads are then analyzed using a Luminex instrument, which identifies each bead by its unique fluorescent signature and quantifies the amount of bound cytokine by the intensity of the PE signal.

-

Principle: This method provides a quantitative profile of the inflammatory cytokines released by cells under different conditions.

Immunohistochemistry for Inflammasome Activation

This technique is used to visualize and quantify the formation of inflammasome complexes within tissues.

-

Tissue Preparation: Retinal tissues are fixed, sectioned, and mounted on slides.

-

Immunostaining: The sections are incubated with primary antibodies against components of the inflammasome, such as NLRP3 and cleaved caspase-1. This is followed by incubation with fluorescently labeled secondary antibodies.

-

Imaging and Quantification: The stained sections are imaged using a fluorescence microscope. The number and intensity of fluorescent spots, indicative of inflammasome complex assembly, are quantified using image analysis software like ImageJ.

-

Principle: A reduction in the number of NLRP3 or cleaved caspase-1 spots in the retinas of Tonabersat-treated animals indicates inhibition of inflammasome activation.

Signaling Pathways and Logical Relationships

The interaction of Tonabersat with Cx43 initiates a cascade of downstream events. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

Caption: Tonabersat's mechanism of action on the Cx43-NLRP3 inflammasome pathway.

Caption: Experimental workflow for assessing Cx43 hemichannel activity via dye uptake.

Caption: Logical flow of Tonabersat's effects from Cx43 interaction to therapeutic potential.

Conclusion and Future Directions

Tonabersat effectively inhibits Connexin 43 hemichannel function, leading to a significant reduction in ATP release and the subsequent attenuation of the NLRP3 inflammasome pathway. This mechanism underlies its therapeutic potential in a range of inflammatory conditions. While the functional consequences of the Tonabersat-Cx43 interaction are well-documented, the precise binding site remains a critical knowledge gap.

Future research should prioritize the elucidation of the specific amino acid residues or domains within Cx43 that constitute the Tonabersat binding pocket. Techniques such as site-directed mutagenesis, photoaffinity labeling, and cryogenic electron microscopy (cryo-EM) of the Cx43-Tonabersat complex will be instrumental in this endeavor. A detailed understanding of the binding site will not only provide a more complete picture of Tonabersat's mechanism of action but also pave the way for the rational design of next-generation Cx43 modulators with enhanced specificity and efficacy.

References

- 1. Tonabersat Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blocking connexin 43 hemichannel‐mediated ATP release reduces communication within and between tubular epithelial cells and medullary fibroblasts in a model of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Tonabersat's Impact on Neurogenic Inflammation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation plays a pivotal role in the pathophysiology of numerous neurological and retinal disorders. A key mediator in this process is the release of pro-inflammatory signals from glial cells and neurons. Tonabersat (SB-220453), a cis-benzopyran derivative, has emerged as a potent modulator of neurogenic inflammation. This technical guide provides an in-depth analysis of Tonabersat's mechanism of action, focusing on its impact on connexin43 (Cx43) hemichannels and the downstream neuroinflammatory cascades. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further research and drug development in this area.

Introduction

Neurogenic inflammation is a complex process involving the release of inflammatory mediators from sensitized C-fibers, leading to plasma extravasation, vasodilation, and the recruitment of immune cells. This process is implicated in a range of conditions, including migraine, chronic pain, and various neurodegenerative and retinal diseases.[1][2] A critical upstream event in neurogenic inflammation is the opening of connexin hemichannels in glial cells and neurons, leading to the release of signaling molecules such as adenosine triphosphate (ATP) into the extracellular space.[3] This extracellular ATP acts as a danger-associated molecular pattern (DAMP), activating purinergic receptors and triggering pro-inflammatory pathways, most notably the assembly of the NLRP3 inflammasome.[4][5]

Tonabersat has been identified as a blocker of connexin hemichannels, particularly those composed of connexin43 (Cx43). By inhibiting the opening of these channels, Tonabersat effectively attenuates the release of ATP and consequently dampens the downstream inflammatory cascade. This guide will explore the experimental evidence supporting this mechanism of action.

Mechanism of Action: Inhibition of Connexin43 Hemichannels

Tonabersat's primary mechanism of action in mitigating neurogenic inflammation is the direct blockade of Cx43 hemichannels. Under pathological conditions such as ischemia or exposure to pro-inflammatory cytokines, these hemichannels open, allowing the unregulated release of cytoplasmic contents, including ATP, into the extracellular milieu. Tonabersat has been shown to dose-dependently inhibit this ATP release from various cell types in in vitro models of injury.

Signaling Pathway

The signaling pathway modulated by Tonabersat in the context of neurogenic inflammation can be summarized as follows:

Quantitative Data on Tonabersat's Efficacy

The following tables summarize the quantitative data from various preclinical studies demonstrating the efficacy of Tonabersat in modulating neurogenic inflammation pathways.

Table 1: In Vitro Inhibition of ATP Release by Tonabersat

| Cell Type | Injury Model | Tonabersat Concentration (µM) | ATP Release Inhibition (%) | Reference |

| hCMVEC | Ischemia | 0.1 | 14.1 ± 2.4 | |

| hCMVEC | Ischemia | 1 | 24.1 ± 2.3 | |

| hCMVEC | Ischemia | 10 | 41.5 ± 1.9 | |

| hCMVEC | Ischemia | 100 | 29.5 ± 3.9 | |

| RPTECs | High Glucose + Cytokines | Not Specified | 44.0 ± 5.0 |

hCMVEC: human cerebral microvascular endothelial cells; RPTECs: renal proximal tubule epithelial cells.

Table 2: In Vitro and In Vivo Effects of Tonabersat on Inflammatory Markers

| Model | Marker | Treatment | Reduction (%) | Reference |

| In Vitro (ARPE-19 cells) | Pro-inflammatory Cytokines (IL-1β, VEGF, IL-6) | Tonabersat | Significant Reduction | |

| In Vivo (NOD Mouse) | NLRP3 spots | 0.8 mg/kg Tonabersat | 20.33 ± 1.36 | |

| In Vivo (NOD Mouse) | Cleaved Caspase-1 spots | 0.8 mg/kg Tonabersat | 60.36 ± 1.20 | |

| In Vivo (NOD Mouse) | GFAP upregulation | 0.8 mg/kg Tonabersat | 57.77 ± 6.74 | |

| In Vivo (NOD Mouse) | Iba-1+ cell migration | 0.8 mg/kg Tonabersat | 79.59 ± 9.23 | |

| In Vivo (HI Rat) | Cleaved Caspase-1 expression | Tonabersat | Statistically Significant | |

| In Vivo (HI Rat) | IL-1β expression | Tonabersat | Statistically Significant |

ARPE-19: human retinal pigment epithelial cells; NOD: non-obese diabetic; HI: hypoxia-ischemia.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Tonabersat's effects on neurogenic inflammation.

In Vitro Ischemia Model (Oxygen-Glucose Deprivation)

This protocol is adapted from studies investigating the effect of Tonabersat on ATP release from endothelial cells under ischemic conditions.

Objective: To simulate ischemic conditions in vitro to assess the role of Cx43 hemichannels in ATP release and the inhibitory effect of Tonabersat.

Materials:

-

Cell culture (e.g., human cerebral microvascular endothelial cells - hCMVEC)

-

Standard cell culture medium

-

Deoxygenated, glucose-free ischemic solution (e.g., balanced salt solution)

-

Hypoxic chamber (e.g., with 95% N2, 5% CO2)

-

Tonabersat stock solution

-

ATP assay kit (e.g., luciferin-luciferase based)

-

Luminometer

Procedure:

-

Culture cells to the desired confluency in standard culture medium.

-

Prepare the ischemic solution and deoxygenate by bubbling with 95% N2 / 5% CO2 for at least 30 minutes.

-

Pre-incubate cells with various concentrations of Tonabersat or vehicle control in standard medium for a specified time (e.g., 30 minutes).

-

Remove the standard medium and wash the cells with the deoxygenated, glucose-free ischemic solution.

-

Add the ischemic solution (containing the respective concentrations of Tonabersat or vehicle) to the cells.

-

Place the cell cultures in a hypoxic chamber for the desired duration of ischemia (e.g., 2 hours).

-

After the ischemic period, collect the supernatant for ATP measurement.

-

Quantify ATP concentration in the supernatant using a luciferin-luciferase-based ATP assay and a luminometer according to the manufacturer's instructions.

-

For reperfusion experiments, after the ischemic period, replace the ischemic solution with standard, oxygenated culture medium (containing Tonabersat or vehicle) and incubate for a further period (e.g., 2 hours) before collecting the supernatant for ATP measurement.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol is a generalized procedure for inducing EAE in mice to study the effects of Tonabersat on neuroinflammation in a model of multiple sclerosis.

Objective: To induce an autoimmune response against the myelin oligodendrocyte glycoprotein (MOG) to model the inflammatory demyelination seen in multiple sclerosis and to evaluate the therapeutic potential of Tonabersat.

Materials:

-

C57BL/6 mice

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

Tonabersat

-

Vehicle control (e.g., saline)

-

Clinical scoring system for EAE

Procedure:

-

EAE Induction (Day 0): Emulsify MOG35-55 peptide in CFA. Anesthetize mice and administer a subcutaneous injection of the MOG/CFA emulsion, typically at two sites on the flank. On the same day, administer an intraperitoneal injection of pertussis toxin.

-

Pertussis Toxin Boost (Day 2): Administer a second intraperitoneal injection of pertussis toxin.

-

Tonabersat Administration: Begin daily oral gavage of Tonabersat at various doses (e.g., 0.2, 0.4, 0.8 mg/kg) or vehicle. Treatment can be initiated either early (e.g., day 3 post-immunization) or late (e.g., upon onset of clinical signs).

-

Clinical Monitoring: Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb and hind limb paralysis, 5 = moribund).

-

Endpoint and Tissue Analysis: At a predetermined endpoint (e.g., day 18 post-immunization), euthanize the mice and perfuse with saline followed by paraformaldehyde. Collect brain and spinal cord tissue for histological and immunohistochemical analysis of inflammatory markers (e.g., Iba-1 for microglia, GFAP for astrocytes, NLRP3) and demyelination (e.g., myelin basic protein - MBP).

Bright-Light Induced Retinal Damage Model

This protocol describes a method to induce photoreceptor degeneration in rats to study the protective effects of Tonabersat in a model of dry age-related macular degeneration (AMD).

Objective: To induce retinal damage through intense light exposure and assess the neuroprotective and anti-inflammatory effects of Tonabersat.

Materials:

-

Sprague-Dawley rats

-

Bright light exposure system (e.g., with controlled intensity and duration)

-

Tonabersat

-

Vehicle control

-

Electroretinography (ERG) equipment

-

Optical Coherence Tomography (OCT) system

-

Reagents for immunohistochemistry (e.g., antibodies against Iba-1, GFAP, Cx43)

Procedure:

-

Dark Adaptation: Dark-adapt the rats for a specified period (e.g., 12 hours) before light exposure.

-

Pupil Dilation: Dilate the pupils of the rats with a mydriatic agent (e.g., tropicamide).

-

Light Exposure: Expose the rats to a bright, constant light of a specific intensity and duration (e.g., 1000 lux for 24 hours).

-

Tonabersat Administration: Administer Tonabersat or vehicle orally at a specified dose and schedule (e.g., daily for a number of weeks post-light exposure).

-

Functional Assessment (ERG): At various time points after light damage, perform electroretinography to assess retinal function. This involves recording the electrical responses of the retina to light stimuli.

-

Structural Assessment (OCT): Use optical coherence tomography to obtain cross-sectional images of the retina to assess structural changes, such as retinal thinning.

-

Histological and Immunohistochemical Analysis: At the end of the experiment, euthanize the rats, and enucleate the eyes. Process the retinal tissue for histology and immunohistochemistry to evaluate photoreceptor cell loss and the expression of inflammatory markers (Iba-1, GFAP) and Cx43.

Conclusion

The compiled evidence strongly supports the role of Tonabersat as a significant inhibitor of neurogenic inflammation. Its targeted action on Cx43 hemichannels presents a promising therapeutic strategy for a variety of neurological and retinal diseases where this pathway is implicated. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate and harness the therapeutic potential of Tonabersat and other connexin hemichannel modulators. Future research should focus on elucidating the precise binding site of Tonabersat on Cx43 and exploring its efficacy in a broader range of disease models.

References

- 1. Tonabersat Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Connexin Hemichannel Block Using Orally Delivered Tonabersat Improves Outcomes in Animal Models of Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tonabersat Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tonabersat suppresses priming/activation of the NOD-like receptor protein-3 (NLRP3) inflammasome and decreases renal tubular epithelial-to-macrophage crosstalk in a model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tonabersat Significantly Reduces Disease Progression in an Experimental Mouse Model of Multiple Sclerosis [mdpi.com]

Foundational Research on Tonabersat for Diabetic Macular Edema: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic Macular Edema (DME) remains a leading cause of vision loss in working-age adults, primarily driven by hyperglycemia-induced inflammation and breakdown of the blood-retinal barrier. Current anti-VEGF therapies, while effective for many, are invasive and do not address the full spectrum of inflammatory pathways. Tonabersat, an orally bioavailable small molecule, presents a novel therapeutic approach by targeting an upstream inflammatory signaling cascade. This technical guide synthesizes the foundational preclinical and early clinical research on Tonabersat for the treatment of DME, focusing on its mechanism of action, experimental validation, and quantitative outcomes.

Mechanism of Action: Targeting the Connexin43-NLRP3 Inflammasome Axis

Tonabersat's therapeutic potential in diabetic retinopathy and DME stems from its function as a specific inhibitor of Connexin43 (Cx43) hemichannels.[1][2] In the pathogenesis of diabetic retinopathy, chronic hyperglycemia and pro-inflammatory cytokines trigger the opening of Cx43 hemichannels on retinal cells, particularly retinal pigment epithelial (RPE) cells.[3][4] This aberrant opening leads to the release of adenosine triphosphate (ATP) into the extracellular space. Extracellular ATP then acts as a danger signal, activating the NOD-like receptor protein 3 (NLRP3) inflammasome.[1]

Activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade. It leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms. These cytokines, along with others like VEGF and IL-6, perpetuate the inflammatory response, leading to a breakdown of the blood-retinal barrier, vascular leakage, and subsequent macular edema.

Tonabersat intervenes at a critical upstream point in this pathway. By blocking the Cx43 hemichannels, it prevents the pathological release of ATP, thereby inhibiting the activation of the NLRP3 inflammasome and suppressing the downstream inflammatory cascade. This mechanism offers a more targeted approach than broad anti-inflammatory agents and addresses a key pathway implicated in the progression of diabetic retinopathy.

Preclinical Evidence

In Vitro Studies in Human Retinal Pigment Epithelial (ARPE-19) Cells

-

Objective: To investigate the effect of Tonabersat on inflammasome activation in a human retinal cell model of diabetic retinopathy.

-

Methods: Human ARPE-19 cells were cultured and stimulated with a combination of high glucose (hyperglycemia) and pro-inflammatory cytokines (IL-1β and TNFα) to mimic the conditions of diabetic retinopathy. The effect of Tonabersat treatment on NLRP3 inflammasome activation and pro-inflammatory cytokine release was assessed using immunohistochemistry and Luminex cytokine release assays.

-

Key Findings:

-

Tonabersat significantly inhibited the formation of the NLRP3 and cleaved caspase-1 complex induced by hyperglycemia and cytokine challenge.

-

Treatment with Tonabersat prevented the release of the pro-inflammatory cytokines IL-1β, VEGF, and IL-6.

-

| Parameter | Condition | Effect of Tonabersat | Reference |

| NLRP3 & Cleaved Caspase-1 Complex Formation | Hyperglycemia + Pro-inflammatory Cytokines | Inhibited | |

| Pro-inflammatory Cytokine Release | Hyperglycemia + Pro-inflammatory Cytokines | Reduced IL-1β, VEGF, and IL-6 |

In Vivo Studies in a Mouse Model of Diabetic Retinopathy

-

Objective: To evaluate the safety and efficacy of orally administered Tonabersat in an inflammatory non-obese diabetic (NOD) mouse model of diabetic retinopathy.

-

Methods: An inflammatory diabetic retinopathy phenotype was induced in NOD mice by intravitreal injection of pro-inflammatory cytokines (IL-1β and TNF-α). Tonabersat or a vehicle was administered orally two hours prior to the cytokine injection. Retinal changes were assessed at baseline, 2 days, and 7 days using fundus imaging and optical coherence tomography (OCT). Retinal inflammation and inflammasome activation were evaluated via immunohistochemistry.

-

Key Findings:

-

Tonabersat treatment significantly reduced macrovascular abnormalities, including vessel tortuosity and dilation.

-

A significant decrease in the incidence of hyperreflective foci and sub-retinal fluid accumulation was observed in the Tonabersat-treated group.

-

Tonabersat prevented cytokine-induced retinal thickening.

-

The treatment inhibited the upregulation of glial fibrillary acidic protein (GFAP), a marker of retinal stress, and the infiltration of Iba-1+ cells (microglia/macrophages).

-

Tonabersat significantly reduced the number of NLRP3 spots, indicative of inflammasome complex assembly.

-

| Parameter | Vehicle Group | Tonabersat Group | p-value | Reference |

| Incidence of Hyperreflective Foci (Day 2) | Increased | Significantly Decreased | < 0.0001 | |

| Incidence of Subretinal Fluid (Day 7) | Increased | Decreased | < 0.0001 | |

| NFL-GCL-IPL Thickness (% of Baseline, Day 2) | 113.38 ± 12.30% | 101.23 ± 5.57% | 0.0027 | |

| ONL Thickness (% of Baseline, Day 2) | 114.91 ± 12.60% | 102.12 ± 7.36% | 0.0119 | |

| Total Retinal Thickness (% of Baseline, Day 2) | 112.22 ± 12.06% | 98.33 ± 3.66% | < 0.0001 | |

| GFAP Upregulation | 3.41 ± 0.77% | 1.44 ± 0.23% | 0.0356 | |

| Number of NLRP3 Spots | 100.00 ± 4.26% | 79.67 ± 1.36% | 0.0359 |

Experimental Protocols

In Vitro ARPE-19 Cell Model

-

Cell Culture: Human ARPE-19 cells are cultured in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle Medium and Ham's F-12 Nutrient Mixture, supplemented with fetal bovine serum and antibiotics.

-

Diabetic Retinopathy Induction: To mimic diabetic conditions, cells are exposed to high glucose (e.g., 30 mM) and a cocktail of pro-inflammatory cytokines, typically IL-1β and TNF-α (e.g., 10 ng/mL each), for a specified duration (e.g., 24 hours).

-

Tonabersat Treatment: Tonabersat is added to the cell culture medium at various concentrations, either as a pre-treatment or co-treatment with the high glucose and cytokine challenge.

-

Analysis:

-

Immunohistochemistry: Cells are fixed, permeabilized, and incubated with primary antibodies against NLRP3 and cleaved caspase-1, followed by fluorescently labeled secondary antibodies for visualization of inflammasome complex formation.

-

Luminex Cytokine Release Assay: The cell culture supernatant is collected, and the concentrations of secreted cytokines (e.g., IL-1β, VEGF, IL-6) are quantified using a multiplex bead-based immunoassay.

-

In Vivo Inflammatory NOD Mouse Model

-

Animal Model: Non-obese diabetic (NOD) mice are used.

-

Diabetic Retinopathy Induction: An inflammatory phenotype is induced by a single intravitreal injection of a solution containing pro-inflammatory cytokines IL-1β and TNF-α.

-

Tonabersat Administration: Tonabersat is administered orally (e.g., via gavage) at a specified dose two hours prior to the intravitreal cytokine injection. A vehicle control group receives the vehicle solution.

-

In-life Imaging and Analysis:

-

Fundus Imaging and OCT: Retinal imaging is performed at baseline and at specified time points (e.g., 2 and 7 days) post-injection to assess vascular changes and retinal thickness.

-

-

Terminal Analysis:

-

Immunohistochemistry: At the end of the study, eyes are enucleated, sectioned, and stained with antibodies against markers of inflammation and inflammasome activation (e.g., GFAP, Iba-1, NLRP3).

-

Clinical Development: Phase 2 Trial (NCT05727891)

A Phase 2, randomized, placebo-controlled clinical trial is currently underway to evaluate the efficacy and safety of Tonabersat in patients with center-involved diabetic macular edema (CI-DME) and good visual acuity.

-

Primary Objective: To assess the effect of Tonabersat compared to placebo on the mean change in central subfield thickness (CST) at 6 months.

-

Study Population: Adults with type 1 or 2 diabetes with center-involved DME and good visual acuity (E-ETDRS letter score ≥ 74, i.e., 20/32 or better).

-

Treatment:

-

Active Arm: Two pills of Tonabersat (80 mg total) taken orally once daily at bedtime.

-

Control Arm: Two placebo pills taken orally once daily at bedtime.

-

-

Key Inclusion Criteria:

-

Adults with type 1 or 2 diabetes.

-

Best corrected visual acuity of 20/32 or better.

-

Ophthalmoscopic evidence of center-involved DME confirmed by spectral-domain OCT.

-

-

Key Exclusion Criteria:

-

Macular edema due to causes other than DME.

-

Major ocular surgery within the prior 4 months.

-

History of focal/grid laser or other surgical, intravitreal, or peribulbar treatment for DR or DME within the prior year.

-

Anticipated need to treat DME or DR during the first 6 months of the study.

-

History of vitrectomy.

-

-

Exploratory Objectives: Evaluation of biomarkers of kidney function for potential benefit.

References

Early Investigation of Tonabersat for Geographic Atrophy: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (AMD), leads to irreversible vision loss due to the progressive death of retinal pigment epithelium (RPE) cells, photoreceptors, and choriocapillaris.[1] Current research is exploring novel therapeutic avenues that target the underlying inflammatory and neurodegenerative pathways. Tonabersat, a small molecule benzopyran compound, has emerged as a candidate of interest due to its mechanism as a Connexin43 (Cx43) hemichannel blocker.[2] Increased Cx43 hemichannel opening is linked to inflammasome activation, a key driver of inflammation in ocular diseases like AMD.[3][4] This technical guide summarizes the core preclinical evidence for Tonabersat, detailing its mechanism of action, quantitative outcomes from animal studies, and the experimental protocols employed in its early investigation for retinal disease models relevant to GA.

Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway

Tonabersat's therapeutic potential in retinal diseases stems from its function as a direct inhibitor of Connexin43 (Cx43) hemichannel opening.[2] In pathological conditions, such as those mimicked in models of dry AMD, stressed retinal cells exhibit increased opening of Cx43 hemichannels. This aberrant opening allows for the unregulated release of adenosine triphosphate (ATP) into the extracellular space. Extracellular ATP acts as a danger signal, activating the NLRP3 (NOD-like receptor protein 3) inflammasome in nearby cells like microglia and RPE cells.

Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines like Interleukin-1β (IL-1β) into their mature, active forms. These cytokines perpetuate a cycle of inflammation, contributing to cellular damage and the progressive nature of GA. Tonabersat, by blocking the initial Cx43 hemichannel opening, prevents ATP release and thereby inhibits the entire downstream cascade of NLRP3 inflammasome activation and subsequent inflammation.

Caption: Tonabersat's mechanism of action in inhibiting neuroinflammation.

Preclinical Efficacy in a Dry AMD Model

The primary preclinical evaluation of Tonabersat for conditions relevant to dry AMD was conducted using a bright-light-damaged rat model. This model induces retinal degeneration and inflammation that shares features with human GA. Orally administered Tonabersat demonstrated significant neuroprotective and anti-inflammatory effects.

Data Presentation: Quantitative Outcomes

The following tables summarize the key quantitative findings from the light-damaged rat model study.

Table 1: Retinal Structural Outcomes (3 Months Post-Injury)

| Measurement | Vehicle Control | Tonabersat (2.4 mg/kg) | p-value | Citation |

|---|---|---|---|---|

| Retinal Thickness | Significantly Reduced | Preserved | < 0.001 | |

| Choroidal Thickness | Significantly Reduced | Preserved | < 0.001 | |

| Outer Nuclear Layer (ONL) Thickness | Significantly Reduced | No significant difference from pre-injury baseline | < 0.001 |

| Inner Nuclear Layer (INL) Thickness | Significantly Reduced | Preserved | < 0.001 | |

Table 2: Retinal Functional Outcomes

| Measurement | Observation | Citation |

|---|---|---|

| Electroretinography (ERG) a-wave | Significantly preserved photoreceptor function with Tonabersat | |

| Electroretinography (ERG) b-wave | Significantly preserved bipolar cell function with Tonabersat |

| Oscillatory Potentials | Increased with Tonabersat, indicating inner retinal cell protection | |

Table 3: Inflammatory Marker Expression

| Marker | Observation in Vehicle Control | Effect of Tonabersat | Citation |

|---|---|---|---|

| Glial Fibrillary Acidic Protein (GFAP) | Significantly Increased | Reduced to normal levels | |

| Ionized calcium-binding adapter molecule 1 (Iba-1) | Significantly Increased (Microglial activation) | Reduced to normal levels | |

| Connexin43 (Cx43) | Significantly Increased | Reduced to normal levels | |

| NLRP3 | Significantly Increased | Significantly Reduced |

| Cleaved Caspase-1 | Significantly Increased | Significantly Reduced | |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The protocols below are based on the published studies of Tonabersat in retinal disease models.

Bright-Light Damage Model of Retinal Degeneration

-

Animal Model: Adult male Sprague-Dawley rats.

-

Procedure: Following a period of dark adaptation, animals are exposed to a bright, cool, white fluorescent light (e.g., 1000 lux) for 24 hours. Control animals are kept in dim, cyclic light.

-

Tonabersat Administration: Tonabersat is administered orally, typically mixed with a palatable vehicle like peanut butter. Doses used in key studies include 0.26, 0.8, and 2.4 mg/kg. A single oral dose is administered prior to light exposure.

-

Follow-up: Animals are monitored for up to 3 months post-injury, with assessments at various time points.

In Vivo Retinal Imaging and Function

-

Optical Coherence Tomography (OCT): Retinal and choroidal thickness are measured in anesthetized rats using an OCT system adapted for small animals. Scans are performed before and at multiple time points after light damage to assess structural changes.

-

Electroretinography (ERG): To assess retinal function, dark-adapted rats are anesthetized, and pupils are dilated. A recording electrode is placed on the cornea. Full-field flash ERGs are recorded in response to a range of light intensities to measure the a-wave (photoreceptor response) and b-wave (bipolar cell response).

Immunohistochemistry

-

Tissue Preparation: At the study endpoint, animals are euthanized, and the eyes are enucleated and fixed (e.g., in 4% paraformaldehyde). The retinas are then dissected, cryoprotected, and sectioned.

-

Staining: Retinal sections are incubated with primary antibodies against key inflammatory markers (e.g., anti-GFAP for astrocyte activation, anti-Iba-1 for microglia, anti-Cx43, anti-NLRP3, anti-cleaved caspase-1).

-

Visualization: Fluorescently labeled secondary antibodies are used for visualization, and sections are imaged using a confocal microscope. The intensity or number of labeled cells/markers is quantified using image analysis software.

Caption: Experimental workflow for preclinical testing of Tonabersat.

Clinical Status and Future Directions

As of early 2024, the clinical development of Tonabersat specifically for geographic atrophy is in its nascent stages. The U.S. Food and Drug Administration (FDA) has approved an Investigational New Drug (IND) application for a trial in early-stage dry AMD. However, details of a specific clinical trial for GA have not yet been posted on public registries. The strong preclinical data showing both neuroprotective and anti-inflammatory effects provide a solid rationale for its investigation in human subjects with GA. Future clinical trials will be essential to determine the safety, tolerability, and efficacy of Tonabersat in slowing the progression of geographic atrophy and preserving vision in patients.

References

- 1. d-nb.info [d-nb.info]

- 2. Tonabersat Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Connexin Hemichannel Block Using Orally Delivered Tonabersat Improves Outcomes in Animal Models of Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Connexin Hemichannel Block Using Orally Delivered Tonabersat Improves Outcomes in Animal Models of Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

Tonabersat's potential as a neuroprotective agent in preclinical models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tonabersat (SB-220453) is a novel benzopyran derivative that has garnered significant interest for its potential neuroprotective properties.[1][2] Originally investigated for the prevention of migraine, its mechanism of action as a modulator of gap junctions and hemichannels has opened avenues for its exploration in a range of neurological and neuroinflammatory conditions.[1][3] This technical guide provides a comprehensive overview of the preclinical evidence supporting tonabersat's neuroprotective effects, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: Connexin43 Hemichannel Blockade